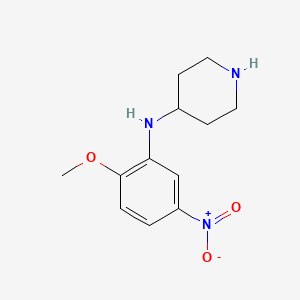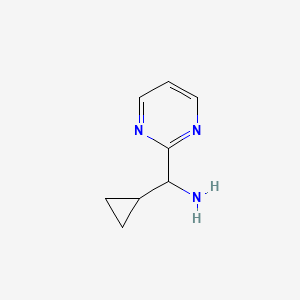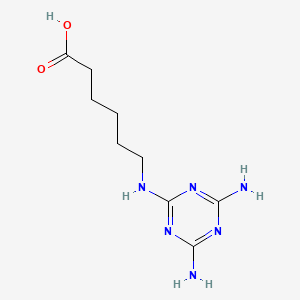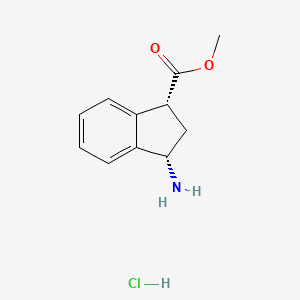![molecular formula C7H6F2N4 B11728229 5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11728229.png)
5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la 5-(Difluorométhyl)pyrazolo[1,5-a]pyrimidin-2-amine implique généralement la cyclocondensation de 5-aminopyrazoles 3,4-substitués avec des composés 1,3-dicarbonylés dissymétriques contenant le groupe difluorométhyle. Cette réaction peut être effectuée dans différentes conditions acides pour contrôler la régiosélectivité. Par exemple, l'utilisation d'acide acétique forme principalement des dérivés 7-difluorométhyles, tandis que l'acide trifluoroacétique favorise la formation de dérivés 5-difluorométhyles .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais l'approche générale implique la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
La 5-(Difluorométhyl)pyrazolo[1,5-a]pyrimidin-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer l'oxygène ou ajouter des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium aluminium et les nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables .
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des difluorométhylcétones, tandis que la réduction peut produire des difluorométhylalcools.
4. Applications de la recherche scientifique
La 5-(Difluorométhyl)pyrazolo[1,5-a]pyrimidin-2-amine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément de base pour la synthèse de molécules plus complexes avec une activité biologique potentielle.
Biologie : Elle sert de sonde pour étudier les interactions enzymatiques et les processus cellulaires.
5. Mécanisme d'action
Le mécanisme d'action de la 5-(Difluorométhyl)pyrazolo[1,5-a]pyrimidin-2-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe difluorométhyle améliore l'affinité de liaison et la stabilité métabolique du composé, ce qui en fait un inhibiteur ou un activateur puissant de diverses voies biologiques . Les voies exactes dépendent de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: It serves as a probe to study enzyme interactions and cellular processes.
Industry: It is used in the development of fluorescent probes and materials for optoelectronic applications.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a potent inhibitor or activator of various biological pathways . The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
7-Difluorométhylpyrazolo[1,5-a]pyrimidine : Structure similaire, mais diffère par la position du groupe difluorométhyle.
5-Trifluorométhylpyrazolo[1,5-a]pyrimidine : Contient un groupe trifluorométhyle au lieu d'un groupe difluorométhyle.
Unicité
La 5-(Difluorométhyl)pyrazolo[1,5-a]pyrimidin-2-amine est unique en raison de son motif de substitution spécifique, qui lui confère des activités biologiques et des propriétés chimiques distinctes. Le groupe difluorométhyle améliore sa lipophilie, son affinité de liaison et sa stabilité métabolique par rapport à ses analogues .
Propriétés
Formule moléculaire |
C7H6F2N4 |
|---|---|
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
5-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C7H6F2N4/c8-7(9)4-1-2-13-6(11-4)3-5(10)12-13/h1-3,7H,(H2,10,12) |
Clé InChI |
MRFRAWHIVSRPPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=CC(=N2)N)N=C1C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11728150.png)

![2-Amino-6-chloro-5-methoxybenzo[d]thiazole](/img/structure/B11728162.png)
![(E)-N-[(furan-3-yl)methylidene]hydroxylamine](/img/structure/B11728166.png)

![{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine](/img/structure/B11728175.png)





![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728217.png)
![N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11728220.png)
